1-[2-(4-METHYLPHENOXY)ETHYL]-2-{[2-(4-METHYLPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOLE
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Overview
Description
1-[2-(4-METHYLPHENOXY)ETHYL]-2-{[2-(4-METHYLPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOLE is a complex organic compound with the molecular formula C24H24N2O2S and a molecular weight of 404.52456 This compound is characterized by its unique structure, which includes a benzimidazole core substituted with two 4-methylphenoxyethyl groups and a sulfanyl linkage
Preparation Methods
The synthesis of 1-[2-(4-METHYLPHENOXY)ETHYL]-2-{[2-(4-METHYLPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOLE involves several steps. The synthetic route typically starts with the preparation of the benzimidazole core, followed by the introduction of the 4-methylphenoxyethyl groups and the sulfanyl linkage. The reaction conditions often involve the use of specific catalysts and solvents to facilitate the desired transformations. Industrial production methods may vary, but they generally follow similar principles, with optimizations for scale and efficiency .
Chemical Reactions Analysis
1-[2-(4-METHYLPHENOXY)ETHYL]-2-{[2-(4-METHYLPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOLE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced forms.
Scientific Research Applications
1-[2-(4-METHYLPHENOXY)ETHYL]-2-{[2-(4-METHYLPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOLE has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1-[2-(4-METHYLPHENOXY)ETHYL]-2-{[2-(4-METHYLPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interfere with cellular signaling pathways and metabolic processes .
Comparison with Similar Compounds
1-[2-(4-METHYLPHENOXY)ETHYL]-2-{[2-(4-METHYLPHENOXY)ETHYL]SULFANYL}-1H-1,3-BENZODIAZOLE can be compared with other similar compounds, such as:
1-[2-(4-METHYLPHENOXY)ETHYL]-1H-BENZIMIDAZOL-2-YLMETHANOL: This compound has a similar benzimidazole core but differs in the substituents attached to it.
1-[2-(4-METHYLPHENOXY)ETHYL]-2-(PHENOXYETHYL)SULFANYL-1H-BENZIMIDAZOLE: This compound has a similar structure but with different substituents on the benzimidazole core. The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C25H26N2O2S |
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Molecular Weight |
418.6g/mol |
IUPAC Name |
1-[2-(4-methylphenoxy)ethyl]-2-[2-(4-methylphenoxy)ethylsulfanyl]benzimidazole |
InChI |
InChI=1S/C25H26N2O2S/c1-19-7-11-21(12-8-19)28-16-15-27-24-6-4-3-5-23(24)26-25(27)30-18-17-29-22-13-9-20(2)10-14-22/h3-14H,15-18H2,1-2H3 |
InChI Key |
PJUNLHKUWJRKRM-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)OCCN2C3=CC=CC=C3N=C2SCCOC4=CC=C(C=C4)C |
Canonical SMILES |
CC1=CC=C(C=C1)OCCN2C3=CC=CC=C3N=C2SCCOC4=CC=C(C=C4)C |
Origin of Product |
United States |
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